molecular formula C23H24O2Si B8263945 4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde

4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde

Cat. No.: B8263945
M. Wt: 360.5 g/mol
InChI Key: DOXSRAMHAZLQFA-UHFFFAOYSA-N
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Description

4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde is a benzaldehyde derivative substituted at the para position with a bulky silyl ether group. The substituent consists of a diphenylsilyl moiety modified with a tert-butyl (2-methyl-2-propyl) group, contributing significant steric hindrance. This compound is hypothesized to exhibit unique reactivity due to the electronic and steric effects of the silyloxy group.

Properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O2Si/c1-23(2,3)26(21-10-6-4-7-11-21,22-12-8-5-9-13-22)25-20-16-14-19(18-24)15-17-20/h4-18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXSRAMHAZLQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-methyl-2-propyl-diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated purification systems could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The silyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: 4-((2-Methyl-2-propyl)diphenylsilyloxy)benzoic acid.

    Reduction: 4-((2-Methyl-2-propyl)diphenylsilyloxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be employed in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in the development of bioactive compounds. Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the design of new drugs with improved efficacy and reduced side effects.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which 4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde exerts its effects depends on the specific reaction or application. In general, the silyloxy group can stabilize reactive intermediates, facilitating various chemical transformations. The aldehyde group can participate in nucleophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved would vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde with structurally or functionally related benzaldehyde derivatives:

Table 1: Key Properties and Reactivity of Comparable Benzaldehyde Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Reactivity/Applications
This compound C23H25O2Si ~361.09* Bulky silyl ether (tert-butyl, diphenyl) Potential protecting group; steric hindrance in nucleophilic reactions
4-(N,N-Dimethylamino)benzaldehyde (7a) C9H11NO 149.22 Electron-donating amino group High reactivity in thiopyrylium synthesis (78% yield via condensation)
2-(4-Methyl-3-penten-1-yl)benzaldehyde C13H16O 188.26 Alkenyl substituent Supplier availability; potential for Diels-Alder or addition reactions

*Estimated molecular weight based on structural analysis.

Structural and Functional Analysis

Steric Effects: The tert-butyl and diphenyl groups in this compound create substantial steric bulk, likely slowing reaction kinetics in nucleophilic additions or substitutions compared to smaller substituents like the dimethylamino group in 7a. This steric shielding may enhance stability under acidic/basic conditions typical for silyl ethers but reduce accessibility for reagents . In contrast, 2-(4-Methyl-3-penten-1-yl)benzaldehyde features a linear alkenyl chain, offering minimal steric hindrance and enabling participation in cycloaddition reactions .

Electronic Effects: The dimethylamino group in 7a is strongly electron-donating, activating the benzaldehyde toward electrophilic aromatic substitution or condensation (e.g., thiopyrylium formation in 78% yield ).

Applications and Synthetic Utility :

  • 7a is well-documented in heterocycle synthesis, such as indolo-thiopyrylium derivatives, due to its electron-rich aromatic system .
  • The target compound’s silyl ether group may serve as a transient protecting group for aldehydes in multi-step syntheses, though direct evidence is lacking.
  • 2-(4-Methyl-3-penten-1-yl)benzaldehyde is commercially available (per ) and may serve as a precursor for fragrance or polymer applications due to its unsaturated side chain .

Biological Activity

4-((2-Methyl-2-propyl)diphenylsilyloxy)benzaldehyde is a siloxane compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzaldehyde moiety with a siloxane group, which may influence its solubility and interaction with biological targets. The compound's structure can be represented as follows:

C19H24O3Si\text{C}_{19}\text{H}_{24}\text{O}_3\text{Si}

This indicates the presence of a functional aldehyde group, which is often implicated in various biological interactions.

The biological activity of this compound may involve its interaction with specific enzymes and receptors. The aldehyde group can participate in nucleophilic addition reactions, potentially leading to the inhibition or activation of various biological pathways. Research suggests that similar compounds can modulate enzyme activity, influencing processes such as inflammation and cell proliferation .

Antimicrobial Activity

Preliminary studies have indicated that siloxane compounds exhibit antimicrobial properties. For instance, derivatives of siloxane compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Bacterial Strain Activity
Staphylococcus aureusModerate
Escherichia coliMild

Antiproliferative Effects

Research into related compounds has demonstrated potential antiproliferative effects against cancer cell lines. The influence of substituents on the benzaldehyde moiety is critical in determining the extent of these effects. For example, studies on similar siloxane derivatives have shown IC50 values ranging from 1.1 to 4.4 μM against acute myeloid leukemia cells, indicating significant cytotoxicity .

Cell Line IC50 (μM)
HL-60 (Acute Myeloid Leukemia)1.1 - 4.4
MCF-7 (Breast Cancer)TBD

Case Studies

Several case studies have explored the biological activity of siloxane derivatives, providing insights into their therapeutic potential:

  • Antiviral Activity : A study evaluated the antiviral effects of siloxane compounds against various viruses, noting mild activity at higher concentrations compared to reference drugs .
  • Inflammation Models : In vitro models have been used to assess the anti-inflammatory potential of siloxane compounds, revealing that they may inhibit pathways involved in the production of inflammatory mediators like prostaglandins and leukotrienes .
  • Cytotoxicity Assessments : Case studies involving cancer cell lines have highlighted the importance of structural modifications in enhancing cytotoxic effects, suggesting that further modifications to this compound could improve its efficacy .

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